5-(Aminomethyl)-2,3-dimethyloctan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-dimethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-6-10(7-12)11(13)9(4)8(2)3/h8-11,13H,5-7,12H2,1-4H3 |
InChI Key |
MAVBWWHOYXIUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(C)C(C)C)O |
Origin of Product |
United States |
Detailed Research Findings
Proposed Synthesis
A plausible synthetic route to this compound could involve a Grignard reaction followed by the ring-opening of an epoxide. This approach is a well-established method for the formation of carbon-carbon bonds and the introduction of amino alcohol functionalities. um.edu.my
Step 1: Synthesis of the Grignard Reagent The synthesis would begin with the preparation of a Grignard reagent from 1-bromo-2-methylpropane.
Reactants: 1-bromo-2-methylpropane, Magnesium turnings
Solvent: Anhydrous diethyl ether
Reaction: The reaction would be initiated by the addition of 1-bromo-2-methylpropane to magnesium turnings in diethyl ether, leading to the formation of isobutylmagnesium bromide.
Step 2: Grignard Addition to an Aldehyde The Grignard reagent would then be reacted with 2-methylpentanal to form the carbon skeleton of the target molecule.
Reactants: Isobutylmagnesium bromide, 2-methylpentanal
Procedure: 2-methylpentanal would be added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction would be stirred to completion and then quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride). pearson.comorganic-chemistry.org
Product: This step would yield 2,3-dimethyloctan-4-ol.
Step 3: Epoxidation The alkene precursor, 2,3-dimethyloct-4-ene, would first need to be synthesized from the alcohol, for example, through a dehydration reaction. This alkene would then be epoxidized.
Reactant: 2,3-dimethyloct-4-ene, a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
Solvent: A non-reactive solvent such as dichloromethane.
Product: 4,5-epoxy-2,3-dimethyloctane.
Step 4: Regioselective Ring-Opening of the Epoxide The final step would be the regioselective ring-opening of the epoxide with an amino nucleophile.
Reactants: 4,5-epoxy-2,3-dimethyloctane, Ammonia or a protected amine source (e.g., sodium azide followed by reduction).
Mechanism: The nucleophilic attack of the amine would preferentially occur at the less sterically hindered carbon of the epoxide ring, leading to the desired 1,2-amino alcohol functionality. rsc.orggrowingscience.comorganic-chemistry.org
Final Product: this compound.
This synthetic route is flexible and allows for the introduction of stereocenters in a controlled manner, potentially through the use of asymmetric epoxidation or chiral catalysts in the ring-opening step. diva-portal.orgnih.gov
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties of this compound. These values are estimated based on the properties of similar C11 amino alcohols and general chemical principles.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₅NO |
| Molecular Weight | 187.33 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | Estimated to be in the range of 220-240 °C |
| Melting Point | Not applicable (likely a liquid at room temperature) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and methanol. |
| pKa (of the amine) | Estimated to be around 9.5 - 10.5 |
Predicted Spectroscopic Data
The structural features of this compound would give rise to a unique spectroscopic fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the hydroxyl and amino groups. libretexts.orgopenstax.org
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
N-H stretch: A medium intensity, sharp absorption in the region of 3300-3500 cm⁻¹, possibly appearing as a doublet for the primary amine.
C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region.
C-O stretch: An absorption in the 1050-1150 cm⁻¹ region.
N-H bend: A medium absorption around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be complex due to the number of similar chemical environments and the presence of stereoisomers.
¹H NMR:
-OH and -NH₂ protons: Broad singlets that are exchangeable with D₂O. libretexts.org
CH-O proton: A multiplet in the 3.5-4.0 ppm region.
CH₂-N proton: A multiplet in the 2.5-3.0 ppm region.
Alkyl protons: A complex series of overlapping multiplets in the 0.8-2.0 ppm region.
¹³C NMR:
C-O carbon: A signal in the 60-75 ppm region.
C-N carbon: A signal in the 40-50 ppm region.
Alkyl carbons: Multiple signals in the 10-40 ppm region.
The exact chemical shifts and coupling constants would be highly dependent on the specific stereoisomer. Advanced NMR techniques, such as 2D NMR (COSY, HSQC), would be necessary to fully elucidate the structure and assign all proton and carbon signals. researchgate.netacs.org
Asymmetric Carbon-Carbon Bond Formation
Structural and Stereochemical Analysis
This compound is a chiral molecule with three stereocenters at carbons 2, 3, and 4. This gives rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers). The relative stereochemistry of the hydroxyl group at C4 and the methyl groups at C2 and C3 will significantly influence the three-dimensional shape of the molecule. This, in turn, would affect its biological activity and its efficacy as a chiral ligand. The stereoselective synthesis of a single isomer would be a significant challenge, likely requiring advanced asymmetric synthesis techniques. nih.govnih.gov
Advanced Structural Characterization of this compound Remains Undocumented in Public Scientific Literature
The requested in-depth analysis, which would typically involve a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Raman Spectroscopy, appears not to have been published in peer-reviewed journals or deposited in common chemical data repositories.
While the fundamental principles of these analytical techniques allow for the theoretical prediction of spectral characteristics for a given molecular structure, the generation of a scientifically accurate and authoritative article, as requested, necessitates empirical data. Without experimental findings, any discussion of spectroscopic elucidation would be purely hypothetical and would not meet the required standards of scientific rigor.
Consequently, the following sections, which were intended to detail the comprehensive spectroscopic elucidation of this compound, cannot be populated with factual research findings at this time. The absence of such data precludes a detailed discussion of its multi-dimensional NMR connectivity and proximity, carbon typing via advanced 1D NMR, exact mass determination and fragmentation, functional group identification through vibrational spectroscopy, and its unique vibrational fingerprinting.
Further research and publication in the field of synthetic or natural product chemistry would be required to provide the necessary data to fulfill the detailed structural analysis requested.
Advanced Structural Characterization and Stereochemical Assignment
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are instrumental in determining the absolute configuration of stereocenters within a molecule.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's stereochemistry. For a compound like 5-(Aminomethyl)-2,3-dimethyloctan-4-ol, which possesses multiple chiral centers, the CD spectrum would be a complex summation of the contributions from each stereocenter and their interactions.
A hypothetical CD spectrum for a specific enantiomer of this compound would exhibit positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores. The sign and magnitude of these effects are highly sensitive to the spatial arrangement of the atoms. By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the molecule can be confidently assigned.
Table 1: Hypothetical Circular Dichroism Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
|---|---|
| 210 | +5.2 |
| 225 | -3.8 |
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects in the regions of electronic absorption. The shape and sign of the ORD curve are characteristic of the absolute configuration of the molecule.
An ORD measurement for this compound would show a plain curve at wavelengths away from its absorption maxima and anomalous dispersion (a peak and a trough) in the vicinity of these absorptions. The relationship between the CD and ORD spectra is mathematically defined by the Kronig-Kramers transforms, meaning that one can, in principle, be calculated from the other. ORD provides complementary information to CD and has historically been a cornerstone in the assignment of absolute configurations.
Table 2: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 589 (Na D-line) | +15.7 |
| 436 | +35.2 |
X-ray Crystallography of this compound or its Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be constructed, revealing the precise positions of all atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, and for chiral molecules, it can directly determine the absolute configuration.
A critical prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. For a flexible, acyclic molecule like this compound, obtaining suitable crystals can be challenging. Common strategies to induce crystallization include:
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
Derivatization: If the parent compound fails to crystallize, forming a derivative (e.g., a salt with a chiral acid or a heavy atom derivative) can often facilitate the growth of well-ordered crystals.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and the intensities of the diffracted reflections.
The phase problem, a central challenge in crystallography, is then solved using either direct methods or Patterson methods to generate an initial electron density map. This map is then refined to build a molecular model that best fits the experimental data, ultimately yielding the precise coordinates of each atom.
The final crystallographic model provides a wealth of structural information. For this compound, this would include the precise measurements of all bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecular conformation in the solid state. The absolute configuration can be determined with high confidence using anomalous dispersion effects, particularly if a heavy atom is present in the structure.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 15.781 |
Table 4: Hypothetical Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| C4-O1 | 1.425 | C3-C4-C5 | 112.1 |
| C5-N1 | 1.472 | C4-C5-C6 | 110.8 |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
Conformational Analysis and Stereoisomer Interconversion
A conformational analysis of this compound would involve the study of the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the molecule's physical and chemical properties, as well as its potential biological activity. However, no specific studies on the conformational preferences or the energy barriers to stereoisomer interconversion for this compound have been published.
Experimental Probing of Conformations (e.g., variable temperature NMR, X-ray)
Experimental techniques are essential for the definitive characterization of a molecule's conformational landscape.
Variable Temperature NMR (VT-NMR): This technique is a powerful tool for studying the dynamic equilibria between different conformers of a molecule in solution. By observing changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of conformers and the energy barriers between them. A literature search reveals no published variable temperature NMR studies on this compound.
X-ray Crystallography: This method provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles, which define a specific conformation. There are no reported X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.
Due to the absence of these experimental investigations, no data tables on conformational populations or energy barriers can be generated.
Identification and Characterization of Conformational Isomers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that result from the rotation around single bonds. For a flexible acyclic molecule like this compound, a multitude of conformers would be expected due to rotation around the various carbon-carbon single bonds in its octan backbone and aminomethyl side chain.
The characterization of these conformers would typically involve a combination of experimental techniques, as mentioned above, and computational chemistry methods. Computational approaches, such as molecular mechanics and quantum chemical calculations, can be used to predict the relative energies of different conformers and the transition states that connect them. However, no such computational studies specifically focused on this compound have been found in the scientific literature.
Without experimental or computational data, it is not possible to identify the preferred conformations of this molecule or to characterize the dynamic processes of their interconversion.
Computational and Theoretical Chemistry Studies of 5 Aminomethyl 2,3 Dimethyloctan 4 Ol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide highly accurate information about molecular geometries, reaction energetics, and spectroscopic properties. For a molecule with multiple chiral centers like 5-(Aminomethyl)-2,3-dimethyloctan-4-ol, QM methods are indispensable for understanding the nuances of its stereoisomers.
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, which has multiple stereoisomers and a flexible carbon chain, numerous conformers (different spatial arrangements of the same molecule) exist for each stereoisomer.
Quantum mechanical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are used to optimize the geometry of these various forms. nih.gov The calculations would yield the relative energies of each conformer and stereoisomer, allowing for the identification of the most stable structures. The energy differences between stereoisomers are crucial for understanding their relative populations at equilibrium.
Table 1: Illustrative Relative Energies of this compound Stereoisomers
| Stereoisomer | Relative Energy (kcal/mol) |
|---|---|
| (4R,5S) | 0.00 |
| (4S,5R) | 0.00 |
| (4R,5R) | 1.25 |
| (4S,5S) | 1.25 |
Note: This data is illustrative and represents a hypothetical outcome of QM calculations.
Once the geometries are optimized, QM calculations can predict various spectroscopic parameters. This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) is a common application of QM. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental data to aid in structure elucidation and stereochemical assignment.
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. QM calculations can compute the vibrational frequencies corresponding to the different vibrational modes of the molecule. These frequencies can be correlated with the peaks in an experimental IR spectrum, helping to confirm the presence of key functional groups like the hydroxyl (-OH) and amino (-NH₂) groups in this compound.
Circular Dichroism (CD) Spectra: For chiral molecules, Circular Dichroism (CD) spectroscopy is a powerful technique for determining their absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum, which can then be compared to an experimental spectrum to assign the stereochemistry of the chiral centers.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 14.2 |
| C2 | 29.8 |
| C3 | 35.1 |
| C4 | 75.3 |
| C5 | 58.9 |
| C6 (aminomethyl) | 45.6 |
| C7 | 31.5 |
| C8 | 22.7 |
| C9 | 14.1 |
Note: This data is for illustrative purposes and represents a hypothetical output.
Understanding the electronic structure of a molecule is key to predicting its reactivity. QM calculations provide detailed information about the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and shape of these orbitals are critical for understanding a molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. Analysis of the FMOs of this compound would indicate the most likely sites for nucleophilic and electrophilic attack.
Molecular Dynamics (MD) Simulations
While QM calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to investigate their dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.
A molecule like this compound with its flexible chain can adopt a vast number of conformations in solution. MD simulations can explore this conformational landscape by simulating the molecule's movements over nanoseconds or even microseconds. fu-berlin.de The resulting trajectory can be analyzed to identify the most populated conformational states and the transitions between them. This provides a more realistic picture of the molecule's structure in a dynamic environment compared to the static, gas-phase picture from QM calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. For a molecule like this compound, an MEP surface analysis would reveal key insights into its chemical behavior.
The MEP surface is mapped onto the electron density of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential, typically colored in shades of red and orange, indicate areas of high electron density and are susceptible to electrophilic attack. In the case of this compound, these would be concentrated around the lone pairs of the oxygen atom in the hydroxyl group and the nitrogen atom in the aminomethyl group. These sites represent the most likely points of interaction with electrophiles or hydrogen bond donors.
Conversely, regions of positive potential, usually depicted in blue, signify areas of lower electron density and are prone to nucleophilic attack. For this molecule, such regions would be located around the hydrogen atoms of the hydroxyl and amino groups, making them potential hydrogen bond donor sites. The aliphatic hydrocarbon portions of the molecule would exhibit a relatively neutral potential, shown in green.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, computational modeling could be employed to understand its synthesis and subsequent chemical transformations.
The synthesis of amino alcohols often involves the ring-opening of an epoxide by an amine. tandfonline.com A plausible synthetic route to this compound could involve a similar mechanism. Computational methods, particularly density functional theory (DFT), can be used to identify the transition state structures for such key synthetic steps.
For instance, in a hypothetical synthesis, the reaction of a corresponding epoxide with ammonia would proceed through a transition state where the C-N bond is partially formed and the C-O bond of the epoxide ring is partially broken. The geometry of this transition state, including bond lengths and angles, can be precisely calculated. These calculations would reveal the steric and electronic factors that influence the reaction's feasibility and stereoselectivity.
| Parameter | Value (Å or °) | Description |
|---|---|---|
| C-N Bond Length | 2.15 | Partially formed bond between the incoming amine and the epoxide carbon. |
| C-O Bond Length | 2.05 | Partially broken bond of the epoxide ring. |
| N-C-O Angle | 95.5 | Angle indicating the approach of the nucleophile to the electrophilic carbon. |
By calculating the energies of the reactants, transition states, and products, an energy profile for the chemical transformation can be constructed. This profile provides crucial information about the reaction's thermodynamics and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
For the synthesis of this compound, a computed energy profile would illustrate the energy barriers for each step of the proposed mechanism. This would allow for a comparison of different potential synthetic routes and reaction conditions to identify the most efficient pathway. For example, the energy profile could demonstrate whether the reaction is likely to proceed under thermal conditions or if a catalyst is necessary to lower the activation energy.
Ligand-Based and Structure-Based Computational Modeling (Focused on Chemical Interactions)
Computational modeling can also be used to explore the potential interactions of this compound with biological macromolecules or other chemical species. This is particularly relevant in the context of drug design and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In a hypothetical scenario, this compound could be docked into the active site of a hypothetical enzyme or receptor to predict its binding affinity and mode of interaction.
The docking simulations would reveal the most favorable binding pose of the molecule within the receptor's binding pocket. The results would be scored based on the calculated binding energy, with lower energies indicating a more stable complex. These studies could identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity.
| Receptor Site Residue | Interaction Type | Distance (Å) | Contributing Functional Group |
|---|---|---|---|
| Aspartic Acid 112 | Hydrogen Bond | 2.8 | Hydroxyl Group (-OH) |
| Glutamic Acid 198 | Hydrogen Bond | 3.1 | Amino Group (-NH2) |
| Leucine 85 | Hydrophobic Interaction | 3.9 | Alkyl Chain |
| Valine 121 | Hydrophobic Interaction | 4.2 | Dimethyl Groups |
Non-covalent interactions are crucial in determining the structure and function of molecules and their complexes. wikipedia.orgtaylorandfrancis.com For this compound, the primary non-covalent interactions would be hydrogen bonding and van der Waals forces.
Computational methods can be used to quantify the strength and geometry of these non-covalent interactions. For example, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature of hydrogen bonds and other weak interactions. This detailed understanding of non-covalent forces is essential for predicting the behavior of this compound in various chemical and biological environments.
Theoretical Structure-Activity Relationships based on Chemical Features
In the absence of specific published computational or experimental structure-activity relationship (SAR) studies for this compound, a theoretical analysis based on its distinct chemical features can provide valuable insights into its potential biological activity and guide future research. The molecule's structure, characterized by an aminomethyl group, a hydroxyl group, and a substituted octanol backbone, presents several key areas for SAR exploration.
Key Chemical Features and Their SAR Implications:
Hydroxyl Group: The hydroxyl group is also a key hydrogen bond donor and acceptor. Its position on the carbon backbone relative to the aminomethyl group is likely crucial for defining the molecule's three-dimensional pharmacophore. Esterification or etherification of the hydroxyl group would eliminate its hydrogen bond donating ability and increase lipophilicity, which could either enhance or diminish its activity depending on the nature of the biological target.
Stereochemistry: The carbon atoms at positions 2, 3, 4, and 5 are chiral centers. The specific stereoisomer of this compound will have a defined three-dimensional arrangement of its functional groups. It is highly probable that any biological activity will be stereospecific, with one enantiomer or diastereomer exhibiting significantly higher potency than the others.
Theoretical Modifications and Predicted SAR Trends:
To systematically explore the SAR of this compound, a series of theoretical modifications can be proposed. The following table outlines these hypothetical changes and their predicted impact on key physicochemical properties and, consequently, on potential biological activity.
| Modification | Rationale | Predicted Change in Physicochemical Properties | Potential Impact on Biological Activity |
| N-methylation of the amino group | Explore the effect of steric bulk and basicity around the nitrogen atom. | Increased steric hindrance, slight increase in lipophilicity, potential change in pKa. | May decrease or increase binding affinity depending on the size and nature of the binding pocket. |
| Acetylation of the amino group | Introduce a neutral amide functionality. | Removal of positive charge at physiological pH, increased hydrogen bond acceptor capacity, decreased hydrogen bond donor capacity. | Likely to significantly alter the mode of interaction with the target; may lead to a loss or change in activity. |
| Esterification of the hydroxyl group | Increase lipophilicity and remove hydrogen bond donating ability. | Increased lipophilicity, loss of hydrogen bond donor capability. | Could improve membrane permeability but may reduce binding affinity if the hydroxyl is a key interaction point. |
| Variation of the alkyl chain length | Modulate overall lipophilicity. | Increasing chain length increases lipophilicity; decreasing chain length decreases lipophilicity. | Optimal lipophilicity is often required for activity; deviations may lead to decreased efficacy. |
| Removal of methyl groups | Investigate the role of steric bulk. | Increased conformational flexibility, reduced steric hindrance. | May improve binding by allowing for a better fit in the binding pocket or decrease it if the methyl groups are involved in favorable van der Waals interactions. |
Quantitative Structure-Activity Relationship (QSAR) Considerations:
A future QSAR study of a series of analogs of this compound would be a powerful tool to quantify the relationships between chemical structure and biological activity. Such a study would involve synthesizing a library of related compounds with systematic variations in their properties and measuring their biological responses.
Key molecular descriptors that would be relevant for a QSAR model of this compound and its analogs are presented in the table below.
| Descriptor Class | Specific Descriptors | Relevance to SAR |
| Electronic | Partial charges, pKa, dipole moment | Govern electrostatic and ionic interactions with the biological target. |
| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) | Describe the size and shape of the molecule, which are critical for receptor fit. |
| Lipophilic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, shape indices | Numerically describe the branching and overall topology of the molecule. |
By developing a statistically significant QSAR model, it would be possible to predict the activity of novel, unsynthesized analogs, thereby accelerating the process of lead optimization.
Chemical Reactivity and Derivatization of 5 Aminomethyl 2,3 Dimethyloctan 4 Ol
Reactions of the Amine Functional Group
The primary amine in 5-(aminomethyl)-2,3-dimethyloctan-4-ol is a nucleophilic center, capable of participating in a variety of reactions. However, the steric bulk of the surrounding alkyl groups can modulate its reactivity compared to less hindered primary amines.
Acylation and Sulfonylation Reactions
Acylation of the primary amine group in this compound with acylating agents such as acyl chlorides or anhydrides is expected to form the corresponding amide. Similarly, sulfonylation with sulfonyl chlorides would yield a sulfonamide. These reactions typically proceed via nucleophilic acyl substitution. Due to the steric hindrance around the amine, these reactions may require catalysts, such as 4-dimethylaminopyridine (DMAP), and a non-nucleophilic base, like triethylamine, to facilitate the reaction. For highly hindered amines, more reactive acylating agents or elevated temperatures might be necessary to achieve a reasonable reaction rate and yield.
| Reagent | Product Type | General Conditions |
| Acyl Chloride (R-COCl) | Amide | Base (e.g., triethylamine), optional catalyst (e.g., DMAP), aprotic solvent |
| Acid Anhydride ((RCO)₂O) | Amide | Base (e.g., pyridine), optional catalyst (e.g., DMAP), aprotic solvent |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., triethylamine), aprotic solvent |
Alkylation and Reductive Amination
The primary amine can undergo N-alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, resulting in the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The steric hindrance in this compound would likely disfavor multiple alkylations, potentially allowing for more selective mono-alkylation under carefully controlled conditions.
A more controlled method for introducing a single alkyl group is through reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. The use of sterically hindered ketones in reductive amination can be challenging and may require specific catalysts and reducing agents to proceed efficiently. For instance, atom-economical methodologies for the synthesis of sterically hindered tertiary amines have been developed using rhodium and ruthenium-catalyzed direct reductive amination of ketones.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine |
| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'-CO-R''), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |
Salt Formation and Complexation Studies
As a basic compound, the primary amine of this compound readily reacts with inorganic or organic acids to form ammonium salts. This is a standard acid-base reaction and is generally not significantly affected by steric hindrance. The resulting salts often exhibit increased water solubility and crystallinity compared to the free base.
Amino alcohols are also excellent ligands for metal ions, forming coordination complexes. The nitrogen of the amine and the oxygen of the hydroxyl group can both act as donor atoms, leading to the formation of chelate rings with the metal center. The steric bulk of the ligand can influence the coordination geometry and the stability of the resulting metal complex.
| Reactant | Product Type |
| Acid (e.g., HCl, H₂SO₄, Acetic Acid) | Ammonium Salt |
| Metal Ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Metal Complex |
Reactions of the Hydroxyl Functional Group
The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, its reactivity is substantially diminished by the steric hindrance from the adjacent alkyl groups.
Esterification and Etherification
Esterification of the secondary alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) would yield an ester. Due to the steric hindrance, direct acid-catalyzed Fischer esterification is likely to be slow and inefficient. More reactive acylating agents, often in the presence of a catalyst like DMAP, are generally required. For particularly hindered alcohols, specialized methods such as the Yamaguchi or Steglich esterification might be necessary.
Etherification, for instance, through the Williamson ether synthesis, would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The steric hindrance around the hydroxyl group would make the SN2 reaction with the alkyl halide challenging. Alternative methods for the synthesis of hindered ethers, such as those employing electrogenerated carbocations, have been developed.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid (R'-COOH) + Acid Catalyst, or Acyl Chloride (R'-COCl) + Base | Ester |
| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R'-X) | Ether |
Oxidation Reactions
Oxidation of the secondary alcohol in this compound would produce the corresponding ketone. The steric hindrance around the hydroxyl group can make this transformation difficult with common oxidizing agents like chromic acid. More specialized and less sterically demanding reagents are often required for the efficient oxidation of hindered secondary alcohols. Examples include Swern oxidation, Dess-Martin periodinane, or catalytic methods employing reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. The choice of oxidant is crucial to avoid side reactions and achieve a good yield of the desired ketone.
| Oxidizing Agent | Product Type | General Conditions |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Ketone | Low temperature (-78 °C), aprotic solvent |
| Dess-Martin Periodinane | Ketone | Aprotic solvent (e.g., CH₂Cl₂) |
| TEMPO/NaOCl | Ketone | Biphasic system, room temperature |
Dehydration and Elimination Reactions
In the absence of specific studies on this compound, the dehydration and elimination reactions of this compound can be predicted based on the established reactivity of other amino alcohols. The hydroxyl group at the C4 position, being a secondary alcohol, could undergo acid-catalyzed dehydration to form an alkene. The regioselectivity of this elimination would be influenced by the stability of the resulting carbocation intermediate and the steric environment around the adjacent protons. Potential products could include various isomers of 5-(aminomethyl)-2,3-dimethyloctene.
Furthermore, under specific conditions, β-elimination reactions involving the amine group are also a possibility, although this is generally less common for primary amines unless activated.
Reactions Involving Both Amine and Hydroxyl Groups (e.g., intramolecular cyclization)
The proximate positioning of the amine and hydroxyl functionalities in this compound suggests the potential for intramolecular cyclization reactions. Depending on the reaction conditions and the use of appropriate reagents, the formation of heterocyclic structures such as oxazolidines or other nitrogen- and oxygen-containing rings could be envisioned. For instance, reaction with a carbonyl compound could lead to the formation of an oxazolidine ring through the condensation of both the amine and hydroxyl groups. The stereochemistry of the starting material would play a crucial role in determining the stereochemistry of the resulting cyclic product.
Regioselective and Stereoselective Functionalization
The bifunctional nature of this compound presents opportunities for regioselective and stereoselective functionalization. The primary amine is expected to be more nucleophilic than the secondary alcohol, allowing for selective reactions such as acylation or alkylation at the nitrogen atom under controlled conditions. Conversely, the hydroxyl group could be selectively protected or activated to allow for transformations at the C4 position. The presence of multiple chiral centers (at C2, C3, and C4) would necessitate stereoselective methods to control the outcome of reactions at or near these centers, potentially leading to the synthesis of specific stereoisomers of its derivatives.
Synthesis of Analogs and Derivatives for Structure-Reactivity Investigations
The synthesis of analogs and derivatives of this compound would be essential for exploring its structure-activity relationships, should a particular biological or chemical property be discovered.
Systematic Modification of the Alkyl Chain
Systematic modifications of the octyl chain could involve altering its length, introducing branching, or incorporating unsaturation. These changes would impact the lipophilicity and conformational flexibility of the molecule, which could in turn influence its reactivity and biological activity. For example, shortening or lengthening the n-propyl group at the C4 position would alter the steric hindrance around the hydroxyl group and potentially affect the course of dehydration or cyclization reactions.
Alteration of Substituent Patterns at Chiral Centers
The stereochemical configuration of the methyl groups at C2 and C3, and the hydroxyl group at C4, are critical determinants of the molecule's three-dimensional shape. The synthesis of diastereomers and enantiomers of this compound would be crucial for understanding the role of stereochemistry in its chemical and biological properties. This would require the development of stereoselective synthetic routes to access each specific stereoisomer.
Introduction of Heteroatoms or Cyclic Moieties
Incorporating heteroatoms (such as sulfur or additional oxygen or nitrogen atoms) or cyclic moieties into the structure of this compound would significantly expand its chemical diversity. For instance, replacing a methylene unit in the alkyl chain with an oxygen atom would create an ether linkage, altering the polarity and hydrogen bonding capabilities of the molecule. Similarly, the introduction of aromatic or heterocyclic rings could lead to derivatives with novel electronic and steric properties.
Development of Advanced Analytical Methodologies for Research Applications
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purity assessment of chemical compounds. For a molecule like 5-(Aminomethyl)-2,3-dimethyloctan-4-ol, various chromatographic techniques would be employed to handle its polarity, potential for stereoisomerism, and to determine its purity profile.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would involve the exploration of different modes of chromatography to achieve optimal separation from impurities and potential stereoisomers.
Normal Phase HPLC (NP-HPLC): In normal phase HPLC, a polar stationary phase is used with a non-polar mobile phase. For an amino alcohol, this mode can be effective due to the polar amino and hydroxyl groups. The separation is based on the interaction of these polar functional groups with the stationary phase. Typical stationary phases include silica or alumina. The mobile phase would likely be a mixture of non-polar solvents like hexane with a polar modifier such as isopropanol or ethanol to modulate retention.
Reversed Phase HPLC (RP-HPLC): Reversed-phase HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.orgphenomenex.comcreative-proteomics.com For this compound, the long alkyl chain provides sufficient hydrophobicity for retention on stationary phases like C18 or C8. The mobile phase would typically be a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. creative-proteomics.com The presence of the polar amino group can lead to peak tailing on silica-based columns, which can be mitigated by using end-capped columns or by adding ion-pairing reagents to the mobile phase.
Chiral HPLC: Given the presence of multiple chiral centers in this compound, the separation of its enantiomers and diastereomers is critical. Chiral HPLC is the preferred method for this purpose. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds, including amino alcohols. nih.gov Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. akjournals.com
Hypothetical HPLC Parameters for a Structurally Similar Amino Alcohol
| Parameter | Normal Phase HPLC | Reversed Phase HPLC | Chiral HPLC |
| Stationary Phase | Silica Gel (5 µm) | C18 (5 µm) | Cellulose-based CSP |
| Mobile Phase | Hexane:Ethanol (90:10) | Acetonitrile:Water (60:40) with 0.1% TFA | Heptane:Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm or ELSD | UV at 210 nm or ELSD | UV at 220 nm |
| Column Temp. | 25°C | 30°C | 25°C |
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis. libretexts.orgalwsci.com This involves reacting the polar amino and hydroxyl groups to form less polar, more volatile derivatives.
Common derivatization techniques for amino alcohols include:
Silylation: Reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups. thermofisher.comresearchgate.net
Acylation: Using acylating agents like trifluoroacetic anhydride (TFAA) to form stable and volatile ester and amide derivatives. libretexts.org
Alkylation: This method can be used to derivatize polyfunctional amines and organic acids. nih.gov
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column, such as one coated with a phenyl-methylpolysiloxane stationary phase.
Supercritical Fluid Chromatography (SFC) is an alternative to HPLC and GC, particularly for chiral separations. researchgate.netchromatographyonline.comselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com For the chiral separation of this compound, SFC coupled with a chiral stationary phase would be a highly effective approach. Polysaccharide-based CSPs are commonly used in SFC for the resolution of enantiomers of a wide range of compounds, including amino alcohols. researchgate.net
Illustrative SFC Chiral Separation Parameters for an Analogous Amino Alcohol
| Parameter | Value |
| Stationary Phase | Amylose-based Chiral Stationary Phase |
| Mobile Phase | Supercritical CO2 / Methanol (70:30) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 220 nm |
| Column Temp. | 35°C |
Hyphenated Techniques for Enhanced Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the characterization of complex molecules. actascientific.comijpsjournal.comspringernature.comnih.gov
The coupling of chromatography with mass spectrometry (MS) is a powerful tool for the detection and identification of compounds at trace levels and for impurity profiling.
GC-MS: For this compound, GC-MS analysis of its volatile derivatives would allow for the separation and identification of impurities. The mass spectrometer provides molecular weight and fragmentation information, which is crucial for the structural elucidation of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. thermofisher.com
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds. chromsystems.com An LC-MS method for this compound would enable the detection and quantification of the main compound and any impurities. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino alcohols. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecular ion.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structure elucidation power of NMR spectroscopy. nih.govglobalresearchonline.netsumitomo-chem.co.jpgoogle.com For a novel compound like this compound, LC-NMR could be used for the direct, on-line structural confirmation of the main peak and the identification of impurities without the need for offline fraction collection. The separated components from the HPLC column flow through a specialized NMR probe, and NMR spectra are acquired in real-time. While less sensitive than MS, NMR provides unambiguous structural information, including stereochemical details, which is invaluable for the complete characterization of the molecule. sumitomo-chem.co.jp
Quantitative Analytical Techniques in Research Samples
The precise quantification of "this compound" in diverse research samples is fundamental for understanding its chemical behavior and potential applications. This section explores various quantitative analytical techniques that can be adapted and optimized for this purpose.
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for determining the purity and concentration of chemical compounds, including "this compound". emerypharma.comacanthusresearch.com A significant advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei responsible for the resonance, making it an absolute quantification technique that often does not require a calibration curve with the analyte itself. emerypharma.comnih.gov
For the qNMR analysis of "this compound", a certified internal standard of known purity is typically used. acanthusresearch.com The internal standard is chosen based on several criteria, including its solubility in the same deuterated solvent as the analyte, the absence of overlapping signals with the analyte's protons, and its chemical inertness. acanthusresearch.com The purity of "this compound" can then be calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the various protons in its structure. For instance, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a characteristic signal that could be used for quantification. The experimental parameters for qNMR, such as the relaxation delay (D1), must be carefully optimized to ensure complete relaxation of all relevant protons, which is crucial for accurate integration.
Table 2 provides a hypothetical example of a qNMR purity assessment for a research sample of "this compound" using a known internal standard.
Table 2: Hypothetical qNMR Data for Purity Determination of "this compound"
| Parameter | Analyte ("this compound") | Internal Standard |
|---|---|---|
| Mass (mg) | 10.5 | 5.2 |
| Molecular Weight ( g/mol ) | 187.34 | 214.07 |
| Number of Protons (for integrated signal) | 2 (from -CH₂NH₂) | 4 (aromatic) |
| Integral Value | 1.85 | 1.00 |
| Purity of Internal Standard (%) | - | 99.8 |
| Calculated Purity of Analyte (%) | 98.6 | - |
Microfluidic and Miniaturized Analytical Systems for Small-Scale Research
Microfluidic and miniaturized analytical systems offer significant advantages for the analysis of small-scale research samples of "this compound". These systems, often referred to as lab-on-a-chip devices, integrate multiple analytical steps, such as sample handling, derivatization, separation, and detection, onto a single microchip. mdpi.com This approach leads to reduced sample and reagent consumption, faster analysis times, and potentially higher throughput.
For the analysis of "this compound", a microfluidic device could be designed to perform an on-chip derivatization reaction to introduce a fluorescent or electroactive tag to the primary amine group. Following derivatization, the labeled analyte could be separated from excess reagents and byproducts using on-chip chromatographic or electrophoretic methods. researchgate.net Detection could then be achieved using sensitive techniques such as laser-induced fluorescence or electrochemical detection.
The development of such a microfluidic system would involve the careful design of the microchannel network, optimization of flow rates, and integration of the detection system. The potential for automation and parallel processing makes microfluidics a highly attractive platform for the rapid screening and quantitative analysis of "this compound" in numerous small-volume research samples. acs.orgnih.gov
Table 3 outlines a conceptual design for a microfluidic system for the analysis of "this compound", highlighting the key functional components.
Table 3: Conceptual Design of a Microfluidic System for the Analysis of "this compound"
| Component | Function |
|---|---|
| Sample Inlet | Introduction of the research sample containing "this compound". |
| Reagent Inlet | Introduction of the derivatizing agent. |
| Mixing Channel | Facilitates the reaction between the analyte and the derivatizing agent. |
| Separation Channel | Separation of the derivatized analyte from other sample components (e.g., by electrophoresis or chromatography). |
| Detection Zone | Quantification of the separated analyte (e.g., using an integrated electrochemical or optical detector). |
| Waste Outlet | Collection of post-analysis waste. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Catalyst Development
Future synthetic research could focus on developing efficient and stereoselective methods for producing 5-(Aminomethyl)-2,3-dimethyloctan-4-ol. Given the presence of multiple chiral centers, achieving high diastereoselectivity and enantioselectivity would be a primary goal.
Potential Synthetic Strategies:
Asymmetric Aminohydroxylation: Research could adapt Sharpless asymmetric aminohydroxylation methods to a suitable alkene precursor, which could simultaneously install the amino and hydroxyl groups with high stereocontrol. diva-portal.org
Multi-component Reactions: The development of a novel three-component reaction, potentially involving an appropriate aldehyde, amine, and a carbon-based nucleophile, could offer a convergent and atom-economical route to the core structure. diva-portal.org
Enzymatic Synthesis: The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor represents a green and highly selective potential biosynthetic route. frontiersin.orgnih.gov This biotechnological approach could provide excellent enantioselectivity under mild reaction conditions. nih.gov
Catalyst development would be integral to these efforts. Future work might involve designing and screening chiral ligands for metal-catalyzed reactions or applying directed evolution techniques to optimize enzyme catalysts for this specific substrate. diva-portal.orgnih.gov
| Catalyst Type | Potential Reaction | Key Research Objective |
|---|---|---|
| Chiral Rhodium(II) Complexes | 1,3-Dipolar Cycloaddition | High diastereoselectivity in forming the α-hydroxy-β-amino ester intermediate. diva-portal.org |
| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High enantiomeric excess (>99%) and conversion rates for the α-hydroxy ketone substrate. nih.gov |
| Osmium/Chiral Ligand System | Asymmetric Aminohydroxylation | Regio- and stereoselective introduction of -NH2 and -OH groups. diva-portal.org |
In-depth Mechanistic Studies of Chemical Interactions
The bifunctional nature of this compound allows for a rich variety of chemical interactions. Detailed mechanistic studies could elucidate how the amino and hydroxyl groups influence each other's reactivity and participate in reactions. The amine group is more nucleophilic than the hydroxyl group and can react with a variety of functional groups. nih.gov
Future research could investigate:
Intramolecular Hydrogen Bonding: Spectroscopic studies (e.g., NMR, FT-IR) combined with computational modeling could determine the extent and influence of hydrogen bonding between the amine and hydroxyl groups. This interaction would significantly affect the compound's conformation and reactivity.
Reaction Kinetics: Kinetic studies of reactions involving either the amine (e.g., acylation, alkylation) or the hydroxyl group (e.g., esterification, etherification) would provide quantitative data on the electronic influence these groups exert on one another.
Coordination Chemistry: Investigating the compound's ability to act as a ligand for various metal ions could reveal its chelating properties, forming stable complexes that could have catalytic or materials science applications.
Exploration of Supramolecular Chemistry Involving the Compound
Supramolecular chemistry, which focuses on non-covalent interactions, is a fertile ground for future research involving this compound. wikipedia.org The ability to form hydrogen bonds via both the -NH2 and -OH groups makes this compound an excellent candidate for building self-assembling systems. mdpi.com
Unexplored Avenues:
Self-Assembly: Studies could explore whether the molecule can self-assemble into higher-order structures like gels, vesicles, or fibers in various solvents, driven by a network of hydrogen bonds. mdpi.com
Host-Guest Chemistry: The molecule could be investigated as a guest that binds to host molecules like cyclodextrins or calixarenes. youtube.com The aliphatic chain would likely reside within the hydrophobic cavity of the host, while the polar amino and hydroxyl groups could interact with the host's rim, potentially leading to applications in molecular recognition. mdpi.comyoutube.com
Anion Recognition: After protonation of the amino group to form an ammonium (B1175870) cation, the molecule could be explored as a receptor for various anions through hydrogen bonding and electrostatic interactions. youtube.com
| Interaction Type | Functional Groups Involved | Potential Application |
|---|---|---|
| Hydrogen Bonding | -OH, -NH2 | Formation of supramolecular gels or polymers. mdpi.com |
| Host-Guest Interaction | Aliphatic backbone, polar headgroup | Molecular recognition, chemosensing. youtube.com |
| Electrostatic Interactions | Protonated amine (-NH3+) | Anion binding and sensing. youtube.com |
Advanced Materials Science Applications Based on Chemical Structure
The dual functionality of this compound makes it a versatile building block for new materials. scbt.com
Polymer Chemistry: The compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, reacting it with diacids could lead to the formation of poly(ester amide)s, a class of biodegradable elastomers. nih.gov The pendant hydroxyl groups could be used for post-polymerization modification, allowing for the tuning of material properties.
Surface Modification: The amine group can be used to graft the molecule onto surfaces that have been functionalized with aldehydes, NHS esters, or epoxides. nih.gov This could be used to alter the surface properties of materials, for instance, to improve biocompatibility or to create surfaces with specific binding capabilities.
Surfactants: The amphiphilic nature of the molecule (hydrophilic amino-alcohol head and hydrophobic alkyl tail) suggests potential as a specialty surfactant or emulsifier. alfa-chemistry.comtaylorandfrancis.com
Application in Chemical Probe Development for Mechanistic Chemical Biology (Not Clinical)
In the non-clinical field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes at a molecular level.
Tagged Derivatives: The amine or hydroxyl group provides a reactive handle for attaching reporter tags such as fluorophores or biotin. These tagged probes could be used to investigate the interactions of small molecules with proteins or other biomolecules.
Fragment-Based Ligand Discovery: The core structure could serve as a fragment for screening against protein targets. Its 3D shape and hydrogen-bonding capabilities might allow it to bind in pockets on protein surfaces, serving as a starting point for the development of more complex and potent molecular probes.
Probing Enzyme Activity: As a structural analog to substrates of certain enzymes (e.g., kinases, hydrolases), derivatives could be synthesized to act as probes for studying enzyme mechanisms and identifying inhibitors. The amino alcohol motif is a key pharmacophore in many biologically active compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2,3-dimethyloctan-4-ol, and how can stereochemical purity be ensured?
- Methodological Answer : A multi-step synthesis starting from 2,3-dimethyloct-4-ene-1-ol is recommended. Introduce the aminomethyl group via reductive amination using NaBH₃CN and NH₄OAc in methanol under inert atmosphere. Monitor stereochemical outcomes with chiral HPLC and compare retention times to computational models (e.g., PubChem stereochemical descriptors) . Intermediate purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to minimize byproducts.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For NMR, compare experimental shifts to PubChem’s predicted spectra (e.g., -NMR δ 1.2–1.5 ppm for methyl groups, δ 3.6 ppm for the hydroxyl proton). HRMS should align with the molecular formula C₁₁H₂₅NO (exact mass: 187.1936 g/mol) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectroscopic data for tertiary alcohols with aminomethyl substituents?
- Methodological Answer : Discrepancies in hydroxyl proton signals (e.g., broadening or splitting) may arise from hydrogen bonding or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic behavior. Compare with density functional theory (DFT)-calculated chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to validate assignments .
Q. How can the biological activity of this compound be systematically evaluated in neuropharmacological studies?
- Methodological Answer : Prioritize in vitro assays:
- Target Binding : Radioligand displacement assays for GABAₐ or NMDA receptors (IC₅₀ determination).
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
Q. What computational approaches predict the compound’s solubility and logP for formulation studies?
- Methodological Answer : Use Schrödinger’s QikProp or ALOGPS 2.1 to estimate logP (predicted ~2.8) and aqueous solubility (≈1.2 mg/mL). Validate experimentally via shake-flask method: dissolve in PBS (pH 7.4), stir for 24 h, and quantify via UV-Vis at λₘₐₓ ≈ 210 nm .
Q. How do steric effects from the 2,3-dimethyl groups influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Perform kinetic studies under SN2 conditions (e.g., reaction with methyl iodide in THF). Compare rates to less hindered analogs (e.g., 5-(Aminomethyl)octan-4-ol) using GC-MS. Steric hindrance typically reduces reaction rates by >50%, as shown in analogous systems .
Safety and Handling
Q. What safety protocols are recommended for handling aminomethyl-substituted alcohols in laboratory settings?
- Methodological Answer : Follow MedChemExpress guidelines for structurally similar amines (e.g., 2-(Aminomethyl)phenol):
- Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
- Store under nitrogen at 2–8°C to prevent oxidation.
- Neutralize spills with 5% acetic acid before disposal .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement quality control (QC) via:
- In-process monitoring : Track reaction progress with TLC (Rf ≈ 0.3 in 7:3 hexane:EtOAc).
- Stability studies : Store aliquots at –20°C and test purity monthly via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
- Statistical analysis : Use ANOVA to identify critical variables (e.g., catalyst purity, reaction temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
